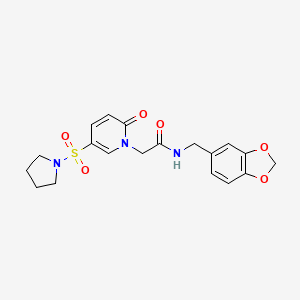![molecular formula C16H16N2O2S2 B2961007 N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide CAS No. 325957-01-5](/img/structure/B2961007.png)
N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide” is a chemical compound with the CAS Number: 325957-01-5 . It has a molecular weight of 332.45 and its IUPAC name is 4,4’-disulfanediylbis (N-methylbenzamide) . The compound is also known by the synonyms Benzamide, 4,4’-dithiobis[N-methyl-;Benzamide, 4,4’-dithiobis[N-methyl- (9CI);N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide .
Molecular Structure Analysis
The InChI code for “N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide” is 1S/C16H16N2O2S2/c1-17-15 (19)11-3-7-13 (8-4-11)21-22-14-9-5-12 (6-10-14)16 (20)18-2/h3-10H,1-2H3, (H,17,19) (H,18,20) . The InChI key is NDNDFUXELKXOBS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of related compounds have been extensively studied. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a similar compound, was determined using X-ray crystallography, revealing insights into its molecular interactions and stability (Etsè et al., 2019).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of sulfanilamide derivatives, which include compounds structurally similar to N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide. These studies involve techniques like IR, NMR, UV-Vis spectra, and X-ray diffraction to understand their molecular properties (Lahtinen et al., 2014).
Antimicrobial Activities
- Compounds like N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide have been evaluated for their antimicrobial activities. Studies involving the synthesis of novel derivatives and their testing against various bacterial and fungal strains are common in this area of research (Mange et al., 2013).
Electrophysiological Activity
- The synthesis and cardiac electrophysiological activity of N-substituted benzamides, similar to the compound , have been investigated. These studies focus on understanding the potential of these compounds in treating heart-related disorders (Morgan et al., 1990).
Enzyme Inhibition Studies
- Research on aromatic sulfonamide inhibitors of carbonic anhydrases is relevant here. These studies aim at identifying compounds that can effectively inhibit certain enzymes, which is crucial in drug development for various diseases (Supuran et al., 2013).
Metabolic Pathway Analysis
- Investigating the metabolic pathways of similar compounds is another significant area of research. For example, studies on the oxidative metabolism of antidepressants help in understanding how these compounds are processed in the body (Hvenegaard et al., 2012).
Anticancer Drug Development
- The design and synthesis of compounds for potential use as anticancer drugs is another important application. This involves assessing the biological activity of these compounds and their effectiveness in inhibiting cancer cell proliferation (Zhou et al., 2008).
Metabolism and Excretion Studies
- Research on the absorption, distribution, metabolism, and excretion of compounds similar to N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide provides insights into their pharmacokinetics, which is crucial for drug development (Yue et al., 2011).
Antidementia Agent Development
- Studies on the synthesis and evaluation of anti-acetylcholinesterase activity of related compounds contribute to the development of antidementia agents. This research is pivotal in finding treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-methyl-4-[[4-(methylcarbamoyl)phenyl]disulfanyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-17-15(19)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNDFUXELKXOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

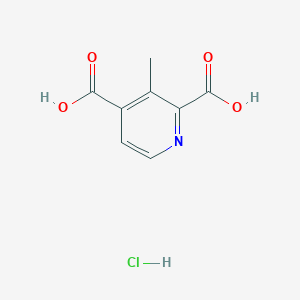
![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)
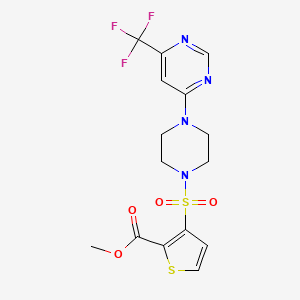
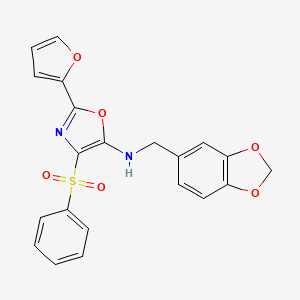
![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)
![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)
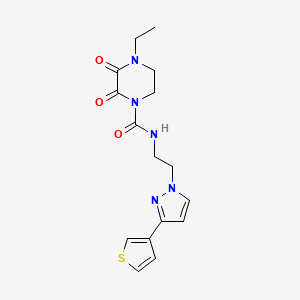
![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)
